(2E)-3-(furan-2-yl)-1-{3-[(2E)-3-(furan-2-yl)prop-2-enoyl]phenyl}prop-2-en-1-one
Description
The compound “(2E)-3-(furan-2-yl)-1-{3-[(2E)-3-(furan-2-yl)prop-2-enoyl]phenyl}prop-2-en-1-one” is a bis-furanyl chalcone derivative characterized by two furan rings and conjugated enone systems. Its structure includes a central phenyl ring substituted with a prop-2-en-1-one moiety at the 3-position, which is further functionalized with a second furan-containing propenoyl group. This extended conjugation likely enhances its electronic properties, making it a candidate for applications in materials science or medicinal chemistry.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[3-[(E)-3-(furan-2-yl)prop-2-enoyl]phenyl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c21-19(10-8-17-6-2-12-23-17)15-4-1-5-16(14-15)20(22)11-9-18-7-3-13-24-18/h1-14H/b10-8+,11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMYOBAJOAUOLJ-GFULKKFKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)C=CC2=CC=CO2)C(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)/C=C/C2=CC=CO2)C(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(furan-2-yl)-1-{3-[(2E)-3-(furan-2-yl)prop-2-enoyl]phenyl}prop-2-en-1-one, a chalcone derivative, has gained attention due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the existing literature on its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be described by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C20H14O4 |
| Molecular Weight | 334.32 g/mol |
| CAS Number | 56270-12-3 |
The compound features a furan moiety, which contributes to its unique electronic properties and biological interactions.
Antimicrobial Activity
Chalcones are known for their antimicrobial properties. Studies have shown that this compound exhibits significant activity against various bacterial strains. For instance, it demonstrated effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of approximately 64 µg/mL . This suggests potential utility in treating infections caused by resistant bacterial strains.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. Research indicates that it may inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response . The modulation of these enzymes could lead to reduced inflammation in various pathological conditions.
Anticancer Properties
Several studies have highlighted the anticancer activity of chalcone derivatives, including this compound. The mechanism of action is believed to involve the induction of apoptosis in cancer cells through modulation of key signaling pathways such as PI3K/Akt and MAPK . In vitro studies have shown that it can reduce cell viability in various cancer cell lines, indicating its potential as a chemotherapeutic agent.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Apoptosis Induction : The compound can trigger programmed cell death in cancer cells by activating apoptotic pathways.
- Enzyme Inhibition : It inhibits key enzymes involved in inflammation, thereby reducing inflammatory responses.
- Antioxidant Activity : The presence of the furan ring may contribute to antioxidant activities, which help mitigate oxidative stress in cells.
Case Studies
Recent research has documented various case studies involving this compound:
- Study on Antimicrobial Efficacy : A study reported that derivatives of this chalcone exhibited significant antibacterial activity against MRSA strains, emphasizing its potential role in developing new antibiotics .
- Anti-inflammatory Assessment : Another study demonstrated that the compound effectively reduced inflammation markers in animal models of arthritis, supporting its use as an anti-inflammatory agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Physical Properties
Chalcone derivatives with furan rings and varying substituents exhibit distinct electronic and physical characteristics. Below is a comparative analysis:
Table 1: Key Structural and Physical Properties of Analogous Compounds
Key Observations :
- Bromophenyl Substituents : The bromine atom in increases molar mass and polarizability, useful in X-ray crystallography (as seen in fluorophenyl analogs ).
- Methoxy Groups : The methoxy group in is electron-donating, which may alter charge distribution and solubility.
Antitubercular Activity
Chalcone derivatives with furan rings, such as LabMol-70 and LabMol-71 , demonstrate significant antitubercular activity (MIC values as low as 3.12 µM). The methylsulfanyl group in LabMol-70 enhances activity compared to unsubstituted analogs, suggesting that electron-rich substituents improve target binding. In contrast, nitro-substituted aryl groups (e.g., in ) enhance antimycobacterial activity, though nitroimidazole derivatives were inactive .
Heterocyclic Modifications
Compounds with pyrazolyl () or quinolinyl () substituents introduce nitrogen-containing heterocycles, which can form hydrogen bonds or π-π interactions. The target compound’s furan rings, being oxygen-rich, may engage in weaker dipole interactions compared to these analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
